molecular formula C10H14ClN3 B3107147 [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride CAS No. 1609403-66-8

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B3107147
CAS No.: 1609403-66-8
M. Wt: 211.69 g/mol
InChI Key: ZJKPLILZSYMJDW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that they may target microbial proteins or enzymes.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets, leading to changes that inhibit the growth of the organisms .

Biochemical Pathways

Benzimidazole derivatives have been shown to interfere with the synthesis of certain microbial proteins , which could disrupt various biochemical pathways.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain organisms at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to messenger RNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s interaction with metabolic pathways can have significant implications for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization of this compound can enhance its ability to modulate gene expression and DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the cyclization of amido-nitriles to form disubstituted benzimidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride include other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • N-Methylbenzimidazole

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can confer distinct biological activities and chemical properties, making it valuable for specific applications .

Properties

CAS No.

1609403-66-8

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

ZJKPLILZSYMJDW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=CC(=C2)CN.Cl.Cl

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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